4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
3-dimethylallyl-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid bearing an additional dimethylallyl substituent at position 3. It has a role as a plant metabolite. It is a conjugate acid of a 3-dimethylallyl-4-hydroxybenzoate.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as 4-hydroxy-3-prenylbenzoic acid or 3-dimethylallyl-4-hydroxybenzoate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as 4-hydroxy-3-prenylbenzoic acid or 3-dimethylallyl-4-hydroxybenzoate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
1138-41-6
VCID:
VC20847928
InChI:
InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)
SMILES:
CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C
Molecular Formula:
C12H14O3
Molecular Weight:
206.24 g/mol
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
CAS No.: 1138-41-6
Cat. No.: VC20847928
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-dimethylallyl-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid bearing an additional dimethylallyl substituent at position 3. It has a role as a plant metabolite. It is a conjugate acid of a 3-dimethylallyl-4-hydroxybenzoate. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as 4-hydroxy-3-prenylbenzoic acid or 3-dimethylallyl-4-hydroxybenzoate, belongs to the class of organic compounds known as hydroxybenzoic acid derivatives. Hydroxybenzoic acid derivatives are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 1138-41-6 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid |
| Standard InChI | InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) |
| Standard InChI Key | LBSJJNAMGVDGCU-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator